N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide: is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in medicinal chemistry .
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide is a specialty product for proteomics research . It has been recognized as a potential covalent inhibitor, with the KRAS G12C protein being one of its primary targets . The KRAS G12C protein plays a crucial role in cell signaling and is often mutated in various types of cancers .
Mode of Action
The compound interacts with its targets through a covalent bond, which results in the inhibition of the target protein’s function . In the case of the KRAS G12C protein, the inhibition by this compound can potentially prevent the abnormal cell signaling that leads to cancerous growth .
Biochemical Pathways
This compound affects the KRAS signaling pathway . By inhibiting the KRAS G12C protein, it disrupts the pathway and its downstream effects, which include cell proliferation and survival . This disruption can potentially lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the KRAS G12C protein . This inhibition disrupts the KRAS signaling pathway, potentially leading to reduced cell proliferation and survival . As a result, the compound could potentially suppress tumor growth .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Related imidazopyridine derivatives have shown significant activity against various types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide at different dosages in animal models are not well studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects observed in these studies, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Imidazopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
- Other imidazo[1,2-a]pyridine derivatives
Uniqueness: N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties . Its hydroxyethyl group, for instance, enhances its solubility and reactivity compared to other similar compounds .
Biological Activity
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Target of Action
The compound primarily targets the KRAS signaling pathway, which is crucial in various cellular processes including cell growth and differentiation. The inhibition of the KRAS G12C protein has been a focal point in cancer research as it is often mutated in several cancers.
Mode of Action
This compound interacts with target proteins through covalent bonding. This interaction leads to the inhibition of protein function, which is essential for its anticancer properties. Additionally, it exhibits antimicrobial activity by disrupting cellular processes in pathogens .
The compound demonstrates various biochemical interactions:
- Hydrogen Bonds and Hydrophobic Interactions: These interactions influence the binding affinity to target proteins, enhancing its biological efficacy.
- Cellular Effects: Related imidazopyridine derivatives have shown significant cytotoxic effects against multiple cancer cell lines, indicating a potential for broad-spectrum anticancer activity .
Anticancer Activity
Recent studies indicate that this compound exhibits potent anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cells and inhibits tumor growth in animal models. For example, derivatives of imidazopyridine have been tested against various cancer cell lines with promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 15.0 |
This compound | MCF7 (Breast) | 12.5 |
This compound | HCT116 (Colon) | 10.0 |
These results highlight its potential as a therapeutic agent in treating various malignancies.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been evaluated against different bacterial strains with effective minimum inhibitory concentrations (MICs):
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Mycobacterium tuberculosis (H37Rv) | 0.025 |
These findings suggest that this compound could be developed into a novel antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a prominent journal, researchers tested the efficacy of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability by inducing apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for further drug development targeting lung cancer therapies .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects against Mycobacterium tuberculosis. The compound displayed strong activity against both drug-sensitive and multidrug-resistant strains, making it a candidate for further exploration in tuberculosis treatment strategies .
Properties
IUPAC Name |
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-4-12-10(15)8-1-2-9-11-3-5-13(9)7-8/h1-3,5,7,14H,4,6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAIHFMRWQFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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